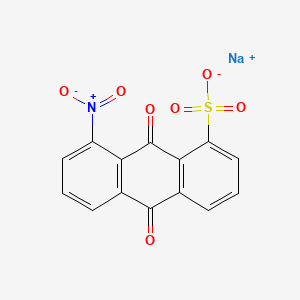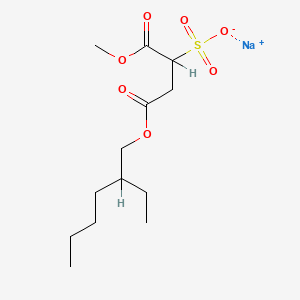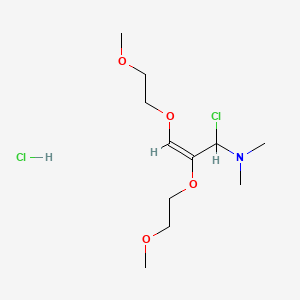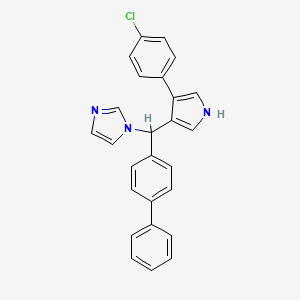
Bis(thiazol-5-ylmethyl) Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(thiazol-5-ylmethyl) Carbonate is a chemical compound that features two thiazole rings connected by a carbonate group. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Compounds containing thiazole rings are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(thiazol-5-ylmethyl) Carbonate typically involves the reaction of thiazol-5-ylmethanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is maintained at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the use of phosgene, a highly toxic reagent .
Análisis De Reacciones Químicas
Types of Reactions
Bis(thiazol-5-ylmethyl) Carbonate undergoes various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
Bis(thiazol-5-ylmethyl) Carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Bis(thiazol-5-ylmethyl) Carbonate involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The carbonate group may also play a role in stabilizing the compound and facilitating its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler compound with a single thiazole ring.
Bis(thiazol-2-ylmethyl) Carbonate: Similar structure but with thiazole rings at the 2-position.
Thiazolidine: A reduced form of thiazole with a saturated ring
Uniqueness
Bis(thiazol-5-ylmethyl) Carbonate is unique due to its specific substitution pattern and the presence of the carbonate group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1370406-84-0 |
|---|---|
Fórmula molecular |
C9H8N2O3S2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
bis(1,3-thiazol-5-ylmethyl) carbonate |
InChI |
InChI=1S/C9H8N2O3S2/c12-9(13-3-7-1-10-5-15-7)14-4-8-2-11-6-16-8/h1-2,5-6H,3-4H2 |
Clave InChI |
ICFSKYCTIJFSSL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=N1)COC(=O)OCC2=CN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


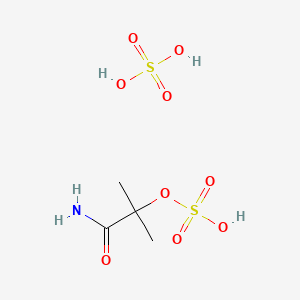
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
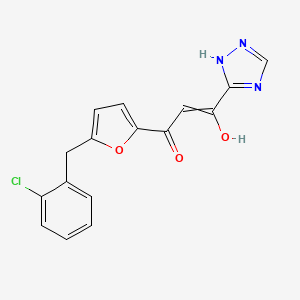
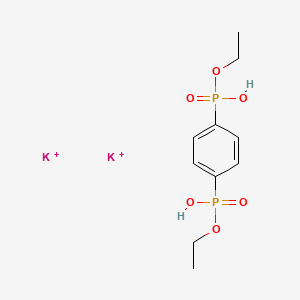
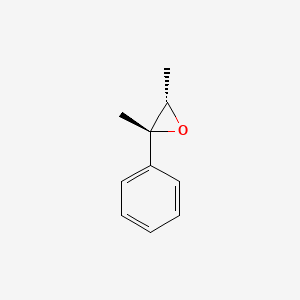
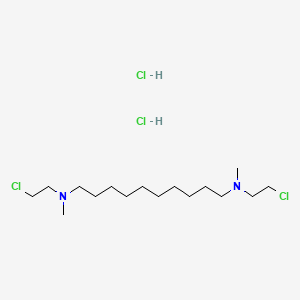

![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)
